molecular formula C14H18N2O2 B8385261 3,4-Dihydro-6-amino-1'-methyl-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one

3,4-Dihydro-6-amino-1'-methyl-spiro[2H-1-benzopyran-2,4'-piperidin]-4-one

Cat. No. B8385261
M. Wt: 246.30 g/mol
InChI Key: MWPANPGXMIISSV-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

The 3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one (11.2 g, 0.04 mol) was dissolved in acetic acid (200 ml) and was hydrogenated using two "lab spoon" spatulas of Raney nickel catalyst in a Parr shaker. The theoretical amount of hydrogen was absorbed in 4 hours. The reaction mixture was filtered under nitrogen and the acetic acid was removed in vacuo. The residual oil was taken up in 3N HCl (150 ml), washed with ethyl acetate and neutralized with solid sodium bicarbonate. The product was extracted into ethyl acetate (3×100 ml), washed with sat'd. NaCl, dried, filtered and concentrated in vacuo to yield 7.4 g (75%) of product.
Name
3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([CH2:12][C:11](=[O:13])[C:10]3[CH:14]=[C:15]([N+:18]([O-])=O)[CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1>C(O)(=O)C.[Ni]>[NH2:18][C:15]1[CH:16]=[CH:17][C:9]2[O:8][C:5]3([CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)[CH2:12][C:11](=[O:13])[C:10]=2[CH:14]=1

Inputs

Step One
Name
3,4-dihydro-1'-methyl-6-nitro-spiro[2H -1-benzopyran-2,4'-piperdin]-4-one
Quantity
11.2 g
Type
reactant
Smiles
CN1CCC2(CC1)OC1=C(C(C2)=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The theoretical amount of hydrogen was absorbed in 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed in vacuo
WASH
Type
WASH
Details
washed with ethyl acetate and neutralized with solid sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with sat'd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl, dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(C(CC3(CCN(CC3)C)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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